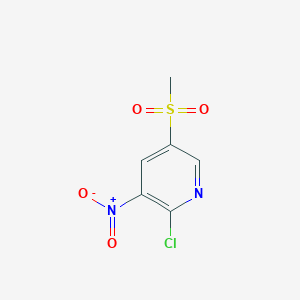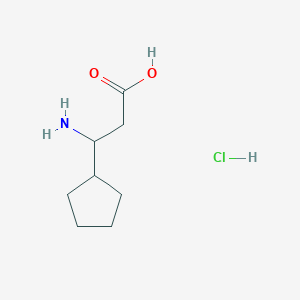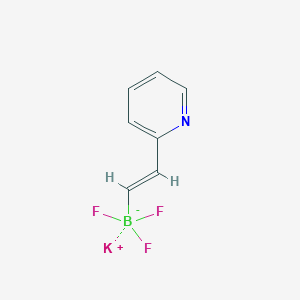
Isoindoline-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindoline-4-carboxaldehyde is an organic compound belonging to the isoindoline family Isoindolines are characterized by a fused benzopyrrole ring system, which is a regioisomer of the indole heterocycle this compound is a derivative of isoindoline, featuring an aldehyde functional group at the fourth position of the isoindoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoindoline-4-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of isoindoline with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of isoindoline-4-methanol using oxidizing agents like pyridinium chlorochromate or manganese dioxide.
Industrial Production Methods
In an industrial setting, this compound can be produced via large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Isoindoline-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form isoindoline-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to isoindoline-4-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as isoindoline-4-carboxylic esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Isoindoline-4-carboxylic acid.
Reduction: Isoindoline-4-methanol.
Substitution: Isoindoline-4-carboxylic esters, amides, and other derivatives.
Applications De Recherche Scientifique
Isoindoline-4-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives of this compound exhibit pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of isoindoline-4-carboxaldehyde and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. For example, some isoindoline derivatives inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparaison Avec Des Composés Similaires
Isoindoline-4-carboxaldehyde can be compared with other similar compounds, such as:
Isoindoline-4-carboxylic acid: An oxidized form of this compound with a carboxylic acid functional group.
Isoindoline-4-methanol: A reduced form of this compound with a hydroxyl group.
Isoindoline-1,3-dione: A compound with two carbonyl groups at positions 1 and 3, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to its specific functional group arrangement, which allows it to participate in a variety of chemical reactions and form diverse derivatives. Its versatility makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2,3-dihydro-1H-isoindole-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-10-5-9(7)8/h1-3,6,10H,4-5H2 |
Clé InChI |
MKGXYADVRDCKBY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)C(=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
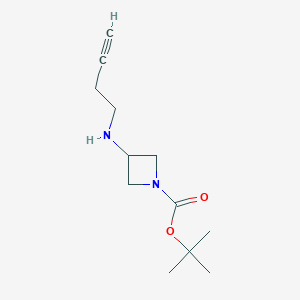
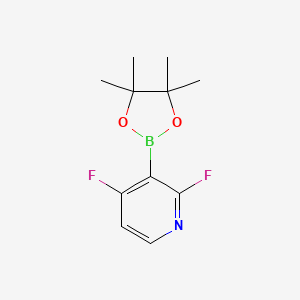

![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
![6-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B13464097.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)


